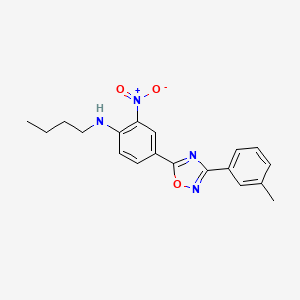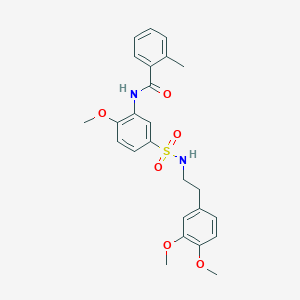
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as EPOC or 3-EPOC, and it belongs to the class of oxadiazole derivatives. EPOC has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of EPOC is not fully understood. However, studies have suggested that EPOC may exert its therapeutic effects by modulating various signaling pathways in cells. For example, EPOC has been shown to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell survival and proliferation. EPOC has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
EPOC has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that EPOC inhibits the growth of cancer cells and induces apoptosis. EPOC has also been shown to reduce the production of pro-inflammatory cytokines in immune cells. Additionally, EPOC has been shown to protect neurons from oxidative stress and may have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EPOC in lab experiments is its potential therapeutic properties. EPOC has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which make it an attractive candidate for further research. However, one limitation of using EPOC in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on EPOC. One potential area of study is the development of EPOC analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of EPOC and its potential therapeutic targets. Finally, clinical studies are needed to evaluate the safety and efficacy of EPOC in humans and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of EPOC involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with 3-aminophenylacetic acid in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
EPOC has been extensively studied for its potential therapeutic properties. In vitro studies have shown that EPOC exhibits anti-cancer activity by inducing apoptosis in cancer cells. Additionally, EPOC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Studies have also suggested that EPOC has neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-16-20-18(23-21-16)14-9-6-10-15(12-14)19-17(22)11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKSFSMFLSNDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-Chlorophenyl)-3-((4-(3-fluorobenzoyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)benzonitrile](/img/structure/B7715899.png)


![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)




![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)




